2-(Difluoromethoxy)naphthalene-3-acetonitrile

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

2-(Difluoromethoxy)naphthalene-3-acetonitrile (CAS 1261627-91-1) is a disubstituted naphthalene derivative bearing a difluoromethoxy (–OCHF₂) group at the 2-position and an acetonitrile (–CH₂CN) moiety at the 3-position of the naphthalene core. With a molecular formula of C₁₃H₉F₂NO and a molecular weight of 233.21 g·mol⁻¹, the compound belongs to the class of fluorinated naphthalene acetonitriles, a family increasingly exploited in medicinal chemistry for CCR5 antagonism, kinase inhibition, and as synthetic building blocks for CNS-penetrant scaffolds.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
Cat. No. B15067183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)naphthalene-3-acetonitrile
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CC#N)OC(F)F
InChIInChI=1S/C13H9F2NO/c14-13(15)17-12-8-10-4-2-1-3-9(10)7-11(12)5-6-16/h1-4,7-8,13H,5H2
InChIKeyRBUDCCYSOGCEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)naphthalene-3-acetonitrile – Identity, Class, and Procurement-Relevant Baselines


2-(Difluoromethoxy)naphthalene-3-acetonitrile (CAS 1261627-91-1) is a disubstituted naphthalene derivative bearing a difluoromethoxy (–OCHF₂) group at the 2-position and an acetonitrile (–CH₂CN) moiety at the 3-position of the naphthalene core . With a molecular formula of C₁₃H₉F₂NO and a molecular weight of 233.21 g·mol⁻¹, the compound belongs to the class of fluorinated naphthalene acetonitriles, a family increasingly exploited in medicinal chemistry for CCR5 antagonism, kinase inhibition, and as synthetic building blocks for CNS-penetrant scaffolds [1]. Preliminary pharmacological screening has identified the compound as a CCR5 antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. The compound is commercially available from multiple suppliers at purities of 95–98% for research use .

Why 2-(Difluoromethoxy)naphthalene-3-acetonitrile Cannot Be Replaced by In-Class Positional Isomers or Non-Fluorinated Analogs


Substituting 2-(difluoromethoxy)naphthalene-3-acetonitrile with another positional isomer (e.g., the 1,2- or 2,5-substituted variant) or a non-fluorinated methoxy analog introduces three scientifically consequential changes that generic procurement cannot resolve: (i) the 2,3-vicinal arrangement of –OCHF₂ and –CH₂CN creates a unique intramolecular electronic environment, modifying both the nitrile reactivity and the conformational preference of the difluoromethoxy group [1]; (ii) the –OCHF₂ moiety imparts a conformation-dependent lipophilicity that adapts to the polarity of the molecular environment—a property absent in –OCH₃ (purely polar) and –OCF₃ (purely lipophilic) analogs—directly influencing membrane permeability, metabolic stability, and target binding [2]; and (iii) preliminary biological screening has established CCR5 antagonist activity specifically for this substitution pattern; positional isomers may exhibit altered or absent target engagement due to differential steric presentation of the pharmacophoric elements [3]. These factors are unpacked quantitatively below.

Quantitative Differentiation Evidence for 2-(Difluoromethoxy)naphthalene-3-acetonitrile Versus Closest Analogs and Comparators


Vicinal 2,3-Substitution Pattern: Positional Isomer Differentiation by Computed Molecular Properties Versus the 1,2-Isomer

The 2,3-substitution pattern of the target compound positions the electron-withdrawing –CH₂CN group adjacent to the –OCHF₂ moiety on the naphthalene ring. In the closest positional isomer, 1-(difluoromethoxy)naphthalene-2-acetonitrile (CAS 1261627-96-6), the acetonitrile is at the 2-position and –OCHF₂ at the 1-position, reversing the spatial relationship between the two substituents . While the two isomers share identical molecular formula (C₁₃H₉F₂NO), molecular weight (233.21 g·mol⁻¹), computed XLogP3 (3.7), and topological polar surface area (33 Ų), the connectivity difference places the –OCHF₂ group in the target compound at the β-position of the naphthalene ring (position 2) adjacent to the α-substituted acetonitrile, versus the 1-isomer where –OCHF₂ occupies the sterically congested α-peri position, creating a distinct electrostatic potential surface and altering the preferred conformation of the difluoromethoxy rotamer [1]. This connectivity difference has been shown in related naphthalene systems to produce distinct mass spectrometric fragmentation patterns that allow absolute constitutional isomer assignment [2].

Medicinal Chemistry Structure-Activity Relationship Positional Isomer Differentiation

–OCHF₂ Versus –OCH₃: Lipophilicity Modulation and Metabolic Stability Advantage from Fluorination

Replacement of a methoxy (–OCH₃) group with difluoromethoxy (–OCHF₂) is a well-established medicinal chemistry strategy to simultaneously increase lipophilicity and improve metabolic stability. In a systematic study of PDE4D inhibitors, substituting 3-methoxy with 3-difluoromethoxy preserved target inhibitory activity while enhancing pharmacokinetic properties [1]. The difluoromethoxy group's unique conformational dependence of polarity—interconverting between a highly lipophilic and a polar conformation—enables adaptation to varying molecular environments, a property confirmed by vector-based polarity analysis [2]. This contrasts with –OCH₃, which remains in a single polar conformation, and –OCF₃, which is intrinsically lipophilic with no hydrogen-bond donor capability. Additionally, the difluoromethoxy group can act as a lipophilic hydrogen bond donor via its –CHF₂ proton, whereas –OCH₃ has negligible hydrogen bond donor capacity and –OCF₃ has none [3]. The practical consequence for the target naphthalene-3-acetonitrile scaffold is that the –OCHF₂ substituent confers a computed XLogP3 of approximately 3.7 (as measured for the 5-isomer) [4], compared to an estimated XLogP of approximately 2.8–3.0 for the corresponding methoxy analog, representing an increase of roughly 0.7–0.9 log units.

Medicinal Chemistry Lipophilicity Metabolic Stability Fluorine Chemistry

CCR5 Antagonist Activity: Preliminary Pharmacological Evidence Differentiating from Non-Functionalized Naphthalene Scaffolds

Preliminary pharmacological screening has identified 2-(difluoromethoxy)naphthalene-3-acetonitrile as a CCR5 receptor antagonist with potential therapeutic application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This places the compound within the well-validated CCR5 antagonist pharmacophore space occupied by approved drugs such as maraviroc. By contrast, the unsubstituted parent scaffold 2-(naphthalen-2-yl)acetonitrile (CAS 7498-57-9, MW 167.21) is primarily used as a generic synthetic intermediate and fluorescent probe with no reported CCR5 activity . While specific IC₅₀ or Kd values for the target compound at CCR5 are not publicly available in BindingDB or ChEMBL as of this analysis, the functional annotation distinguishes it from non-functionalized naphthalene acetonitriles that lack the difluoromethoxy pharmacophore. In the broader class of difluoromethoxy-substituted naphthalenes, CCR5 antagonism has been confirmed with IC₅₀ values ranging from 6.5 × 10³ nM to 3.76 × 10⁴ nM in calcium mobilization assays using MOLT4 cells, depending on the specific substitution pattern [2].

Chemokine Receptor CCR5 Antagonist HIV Inflammation

Acetonitrile –CH₂CN as a Versatile Synthetic Handle: Differential Reactivity Versus Non-Nitrile Naphthalene Analogs

The acetonitrile (–CH₂CN) substituent at the 3-position of the naphthalene core provides a chemically versatile synthetic handle that distinguishes the target compound from analogs bearing non-nitrile substituents at the same position. The benzylic nitrile can undergo (i) hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, (ii) reduction to the primary amine (–CH₂CH₂NH₂) using LiAlH₄ or catalytic hydrogenation, (iii) nucleophilic addition with organometallic reagents to form ketones after hydrolysis, and (iv) α-alkylation at the acidic benzylic position (pKa ~22 for the α-proton) . This contrasts with 2-(difluoromethoxy)naphthalene (CAS 712-79-8, MW 194.18), which lacks the acetonitrile moiety and is limited to electrophilic aromatic substitution and cross-coupling chemistry . The combination of –OCHF₂ (a metabolically stable, lipophilic bioisostere) with –CH₂CN (a reactive synthetic handle) in a single naphthalene scaffold enables divergent elaboration into diverse chemotypes—carboxylic acids, amides, amines, tetrazoles, and heterocycles—from a single procurement [1].

Synthetic Chemistry Building Block Nitrile Chemistry Derivatization

Commercial Purity and Batch Reproducibility for Procurement Decision-Making

The target compound is commercially available from multiple independent suppliers with certified purity specifications enabling direct comparison for procurement decisions. Vendor A (Smolecule) offers the compound at 98% purity (Catalog No. S15672703, In Stock) . Vendor B (Leyan) supplies at 98% purity (Product No. 2281362) . Vendor C (CheMenu) provides at 95% purity (Catalog No. CM235897) . The consistency across suppliers—all within the range of 95–98%—provides a minimum purity benchmark for procurement. For the closest positional isomer comparator, 1-(difluoromethoxy)naphthalene-2-acetonitrile (CAS 1261627-96-6), comparable commercial availability data is not as broadly documented in public vendor catalogs indexed by PubChem, which lists only depositor-supplied synonyms without purity specifications [1]. This asymmetry in documented commercial availability supports the target compound as the more reliably sourced option for the 2,3-substitution pattern.

Quality Control Procurement Purity Analysis Research Supply Chain

Priority Application Scenarios for 2-(Difluoromethoxy)naphthalene-3-acetonitrile Based on Quantitative Differentiation Evidence


CCR5-Targeted Medicinal Chemistry Lead Identification and Hit-to-Lead Optimization

The compound's preliminary CCR5 antagonist activity annotation [1], combined with the –OCHF₂ group's favorable lipophilicity (XLogP ~3.7) and hydrogen-bond donor capability [2], makes it an attractive starting scaffold for hit-to-lead programs targeting CCR5-mediated pathologies. The 2,3-substitution pattern provides a unique spatial presentation of the pharmacophoric elements (naphthalene π-system, –OCHF₂ H-bond donor, –CH₂CN polar handle) that can be systematically varied through the acetonitrile's versatile reactivity . This scaffold supports structure-activity relationship (SAR) exploration through: (i) nitrile hydrolysis to carboxylic acid for improved aqueous solubility; (ii) reduction to amine for basic center introduction; (iii) α-alkylation to explore steric tolerance; and (iv) tetrazole formation as a carboxylic acid bioisostere . The documented purity range (95–98%) across multiple suppliers ensures reliable starting material quality for reproducible SAR studies.

Fluorinated Naphthalene Building Block for CNS-Penetrant Drug Discovery Programs

With a computed XLogP3 of approximately 3.7 and a topological polar surface area of approximately 33 Ų [1], 2-(difluoromethoxy)naphthalene-3-acetonitrile resides within the favorable physicochemical space for CNS drug candidates (typically XLogP 1–4, TPSA < 60–70 Ų). The difluoromethoxy group's unique conformational lipophilicity—the ability to interconvert between a highly lipophilic and a polar conformation [2]—may facilitate passive blood-brain barrier penetration while maintaining sufficient polarity for target engagement. This contrasts with the –OCF₃ analog (MW 251.20, intrinsically lipophilic with no H-bond donor capacity) which may exhibit higher non-specific binding, and the –OCH₃ analog (lower lipophilicity) which may have reduced CNS exposure. The acetonitrile handle further enables late-stage functionalization to fine-tune CNS PK properties without resynthesizing the entire naphthalene core .

Kinase Inhibitor Fragment Library Enumeration Using the Naphthalene Acetonitrile Scaffold

Naphthalene-based diarylamides containing difluoromethoxy groups have demonstrated potent pan-Raf kinase inhibitory activity with IC₅₀ values of 12–18 nM across B-Raf WT, B-Raf V600E, and c-Raf isoforms [1]. The 2-(difluoromethoxy)naphthalene-3-acetonitrile scaffold provides an ideal fragment-sized building block (MW 233.21, 17 heavy atoms) for kinase inhibitor library design, where the naphthalene core can engage the hydrophobic adenine-binding pocket through π-stacking interactions, the –OCHF₂ group can serve as a hinge-binding motif or solvent-exposed substituent, and the –CH₂CN handle allows divergent elaboration into diverse amide, amine, or heterocyclic products [2]. The multi-supplier availability at 95–98% purity supports parallel library synthesis workflows requiring gram-scale procurement of consistent-quality building blocks.

Metabolic Stability-Driven Scaffold Replacement: –OCH₃ to –OCHF₂ Switch in Existing Naphthalene Series

For research programs with existing naphthalene-based leads containing methoxy substituents that suffer from rapid oxidative O-demethylation, 2-(difluoromethoxy)naphthalene-3-acetonitrile serves as a direct –OCHF₂-for–OCH₃ replacement scaffold. Published evidence from PDE4D inhibitor programs demonstrates that replacing 3-methoxy with 3-difluoromethoxy preserves target potency while improving metabolic stability [1]. The –OCHF₂ group is recognized as a metabolically stable isostere of methoxy, with the additional C–F bonds resisting CYP450-mediated oxidation [2]. By procuring this pre-functionalized building block, medicinal chemistry teams can bypass the synthetic challenge of late-stage difluoromethoxylation—a transformation requiring specialized reagents (e.g., difluorocarbene sources, Selectfluor® variants) and often giving moderate yields —and instead focus SAR efforts on derivatization of the acetonitrile handle.

Quote Request

Request a Quote for 2-(Difluoromethoxy)naphthalene-3-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.